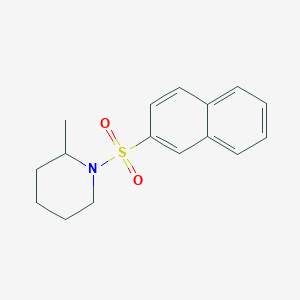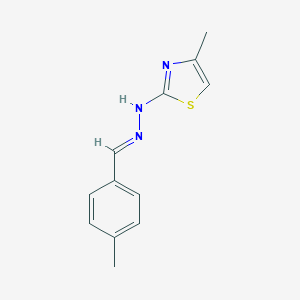![molecular formula C23H32N2O3S B255376 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves the activation of the 5-HT1A receptor. This receptor is a G protein-coupled receptor that is coupled to the inhibition of adenylyl cyclase and the activation of potassium channels. The activation of this receptor leads to a decrease in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to selectively activate the 5-HT1A receptor, which leads to a decrease in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, it has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It is a selective agonist of the 5-HT1A receptor, which allows for the specific activation of this receptor without affecting other receptors. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine. One of the most significant directions is the development of new analogs of this compound with improved solubility and pharmacokinetic properties. Additionally, this compound can be used as a tool to study the function of other serotonin receptors and their role in various physiological and pathological conditions. Furthermore, this compound can be studied for its potential use in the treatment of other psychiatric disorders such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the research on this compound, which can lead to the development of new therapeutic agents for the treatment of various psychiatric disorders.
Métodos De Síntesis
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can be synthesized using different methods. One of the most commonly used methods involves the reaction of 1-(2-methoxyphenyl)piperazine with 1-(5-tert-butyl-2,3-dimethylphenyl)sulfonyl chloride in the presence of a base such as triethylamine. The reaction can be carried out in a solvent such as dichloromethane or acetonitrile at room temperature or under reflux conditions. The product can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been studied for its potential use in various research applications. One of the most significant applications is in the field of neuroscience, where it has been used as a tool to study the function of serotonin receptors. This compound has been shown to selectively activate the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
Nombre del producto |
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine |
|---|---|
Fórmula molecular |
C23H32N2O3S |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
1-(5-tert-butyl-2,3-dimethylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C23H32N2O3S/c1-17-15-19(23(3,4)5)16-22(18(17)2)29(26,27)25-13-11-24(12-14-25)20-9-7-8-10-21(20)28-6/h7-10,15-16H,11-14H2,1-6H3 |
Clave InChI |
XYNKIAVYYAXRIA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
SMILES canónico |
CC1=CC(=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)
![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)
![isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255309.png)

![3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B255317.png)


![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255327.png)
![2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B255328.png)
![2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B255330.png)
